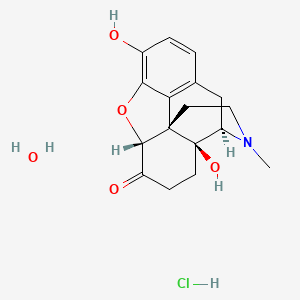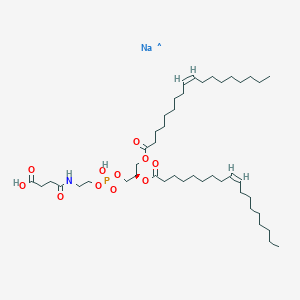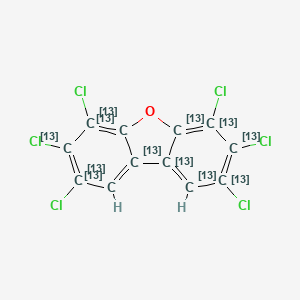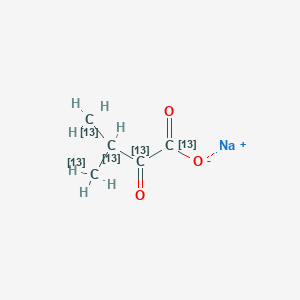
m-alpha Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-alpha Hydrochloride is a synthetic compound widely used in scientific research due to its unique properties. This compound is commonly used in the field of neuroscience as it acts as a potent inhibitor of voltage-gated sodium channels. The purpose of
Wirkmechanismus
M-alpha Hydrochloride acts as a potent inhibitor of voltage-gated sodium channels. These channels are responsible for the generation of action potentials in neurons, which are essential for the transmission of information throughout the nervous system. By blocking these channels, m-alpha Hydrochloride inhibits the generation of action potentials, which leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
M-alpha Hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels, this compound has been shown to inhibit the activity of other ion channels and enzymes. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using m-alpha Hydrochloride in lab experiments is its potency as an inhibitor of voltage-gated sodium channels. This compound is highly effective at blocking these channels, which makes it a valuable tool for studying their function. However, one limitation of using m-alpha Hydrochloride is its potential toxicity. This compound can be toxic to cells at high concentrations, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for the use of m-alpha Hydrochloride in scientific research. One area of interest is the development of new compounds based on the structure of m-alpha Hydrochloride. These compounds may have improved potency and selectivity for voltage-gated sodium channels, which could make them useful for studying the function of these channels in more detail. Another area of interest is the use of m-alpha Hydrochloride in the development of new treatments for neurological disorders. By studying the effects of this compound on neuronal activity and behavior, researchers may be able to identify new targets for drug development.
Synthesemethoden
M-alpha Hydrochloride is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride, which results in the formation of 2-chloro-5-nitrobenzoyl chloride. The second step involves the reaction of this compound with 3-aminophenol, which results in the formation of m-alpha Hydrochloride.
Wissenschaftliche Forschungsanwendungen
M-alpha Hydrochloride is commonly used in scientific research as a tool to study the function of voltage-gated sodium channels. This compound is used to block the activity of these channels, which are responsible for the generation of action potentials in neurons. By blocking these channels, researchers can study the effects of their inhibition on neuronal activity and behavior.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-9(12-2)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9,12H,3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXZAAXFQKMOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCO2)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-alpha Hydrochloride | |
CAS RN |
1134709-81-1 |
Source


|
| Record name | m-alpha Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134709811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-ALPHA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0NYS7CD1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)

![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)




![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)


![4,8-Dioctyl-2,6-bis-trimethylstannylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B6594462.png)

